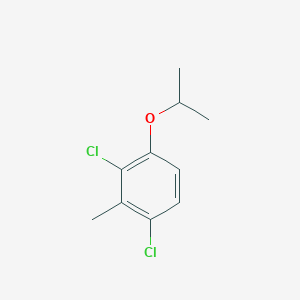

4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

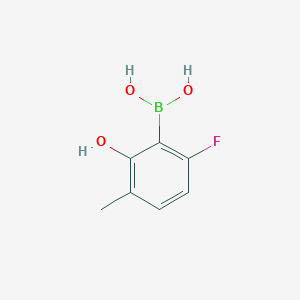

The compound “4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their ability to form stable covalent complexes with sugars, amino acids, and other biological molecules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic acids are typically synthesized through a reaction of a boron trihalide or a boronic ester with a Grignard or organolithium reagent .Chemical Reactions Analysis

Boronic acids are known for their ability to form boronate esters in the presence of diols, a property that is often used in organic synthesis and in the creation of sensors for sugars and other biological molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the positions of the functional groups on the phenyl ring. Boronic acids are typically solid at room temperature and are generally stable in the absence of moisture .Aplicaciones Científicas De Investigación

Supramolecular Assemblies

- Phenylboronic acids, including derivatives like 4-methoxyphenylboronic acid, are used in designing supramolecular assemblies. These assemblies are formed due to hydrogen bonds between heteroatoms and boronic acid groups, offering potential applications in crystal engineering and materials science (Pedireddi & Seethalekshmi, 2004).

Fluorescence Quenching Studies

- Boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, are studied for their fluorescence quenching properties at room temperature. These studies have implications for understanding the mechanism of fluorescence in biological systems (Geethanjali, Nagaraja & Melavanki, 2015).

Polymerization and Sugar Sensing

- 4-Vinylphenylboronic acid has been polymerized for creating micellar sugar sensors. These polymers are glucose-responsive and have potential applications in medical diagnostics and biochemical sensors (Maji et al., 2014).

Catalysis in Organic Reactions

- Arylboronic acids, including 4-methoxyphenylboronic acid, are essential in Suzuki-Miyaura C–C coupling reactions. These reactions are pivotal in organic synthesis, particularly in the pharmaceutical and chemical industries (Zotto et al., 2008).

Hybrid Nanomaterials

- Arylboronic acids are used in creating hybrid nanomaterials, like those involving carbon nanotubes. These materials have applications in catalysis and material science (Monteiro et al., 2015).

Mecanismo De Acción

Target of Action

Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups . The ethylcarbamoyl and methoxyphenyl groups may influence the compound’s selectivity and affinity for its targets.

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Boronic acids are known to influence various biochemical pathways depending on their targets . The downstream effects of these interactions can include changes in signal transduction, gene expression, and metabolic processes.

Pharmacokinetics

The compound’s boronic acid group may influence its pharmacokinetic properties, potentially affecting its bioavailability .

Result of Action

The compound’s interactions with its targets can lead to changes in cellular processes, potentially influencing cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

[4-(ethylcarbamoyl)-2-methoxyphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c1-3-12-10(13)7-4-5-8(11(14)15)9(6-7)16-2/h4-6,14-15H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAPIHFWFYPOQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)NCC)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(N-Dichlorofluoromethylthio]-N-(trifluoromethyl)amino]benzoyl fluoride, 99%](/img/structure/B6327243.png)

![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6327299.png)

![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)